1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C₁₄H₁₃FN₂O and a molecular weight of 244.26 g/mol . This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the initial formation of 2-amino-5-fluoropyridine, which is then subjected to further transformations such as acetylation and benzylation . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-fluoropyridine: A precursor in the synthesis of 1-(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)ethanone.
4-Fluorobenzylamine: Another related compound with similar functional groups.
3-Amino-5-(4-chlorobenzyl)pyridin-2-yl)ethanone: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of both an amino group and a fluorobenzyl group attached to the pyridine ring.
Eigenschaften
Molekularformel |
C14H13FN2O |
---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
1-[3-amino-5-[(4-fluorophenyl)methyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C14H13FN2O/c1-9(18)14-13(16)7-11(8-17-14)6-10-2-4-12(15)5-3-10/h2-5,7-8H,6,16H2,1H3 |
InChI-Schlüssel |
HBMFMTXDRMMQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.